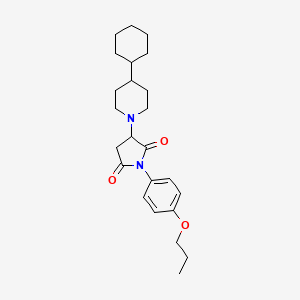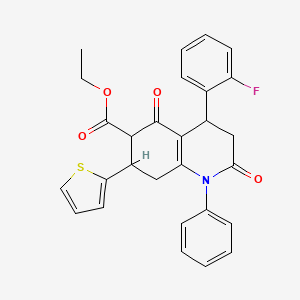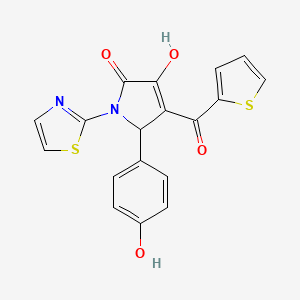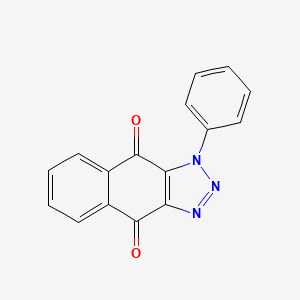![molecular formula C15H19N5O3S2 B11051541 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11051541.png)
2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with isothiocyanates. For instance, reacting 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with isothiocyanates under basic conditions can yield the triazole ring .
-
S-Alkylation: : The triazole thiol is then subjected to S-alkylation using an alkyl halide, such as 2-bromo-1-phenylethanone, in the presence of a base like potassium carbonate .
-
Coupling with Sulfamoylphenyl Acetamide: : The final step involves coupling the triazole derivative with sulfamoylphenyl acetamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction of the triazole ring or the sulfanyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where nucleophiles like amines or thiols can replace the existing substituent.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different properties.
Biology
In biological research, the compound is studied for its potential antimicrobial and antifungal activities. Triazole derivatives are known to inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects. Research is ongoing to determine its efficacy and safety in treating diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The sulfamoyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid .
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .
Uniqueness
Compared to similar compounds, 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide stands out due to its unique combination of the triazole and sulfamoylphenyl groups. This combination enhances its potential biological activity and specificity, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C15H19N5O3S2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H19N5O3S2/c1-2-13-18-19-15(20(13)11-5-6-11)24-9-14(21)17-10-3-7-12(8-4-10)25(16,22)23/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,17,21)(H2,16,22,23) |
Clé InChI |
ITFILYNQBWFZBN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(N1C2CC2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11051465.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11051470.png)

![ethyl 4-(4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11051476.png)
![N-(4-ethylphenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051484.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B11051487.png)


![N,N-dimethyl-4-[5-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B11051496.png)
![ethyl 5,13-bis(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11051503.png)
![4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11051514.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11051516.png)

